Imazamethabenz (free acid) 100 microg/mL in Acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

para-Imazamethabenz is a chemical compound with the molecular formula C₁₅H₁₈N₂O₃. It is a white to slightly yellow crystalline solid [Source: National Institutes of Health ].

Research Applications

Research on para-imazamethabenz is limited. However, some studies have investigated its potential properties and applications, including:

- Herbicidal activity: Some studies have explored the potential herbicidal properties of para-imazamethabenz. However, more research is needed to determine its effectiveness and safety as a herbicide [Source: National Institutes of Health ].

- Synthesis of other compounds: para-Imazamethabenz can be used as a starting material for the synthesis of other compounds, such as imazamethabenz-methyl, which has been studied for its potential herbicidal and fungicidal activities [Source: National Institutes of Health ].

Imazamethabenz (free acid) is a herbicide primarily used in agricultural practices to control a variety of weeds. It is characterized by its chemical formula and a molecular weight of approximately 274.32 g/mol. When formulated as a solution at a concentration of 100 micrograms per milliliter in acetonitrile, it serves as a reference standard for analytical purposes, particularly in food and beverage analysis . The compound is derived from imazamethabenz-methyl, which undergoes hydrolysis to yield the free acid form .

- Imazamethabenz-methyl acts as a proherbicide and gets converted to imazamethabenz in the soil [].

- Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants. This ultimately leads to the death of the weeds.

Imazamethabenz can be synthesized through various methods, typically involving the reaction of appropriate starting materials that contain imidazolinone structures. The synthesis often includes steps such as alkylation and hydrolysis to achieve the desired free acid form. Specific details on the synthesis pathways may vary based on the intended application and purity requirements.

The primary application of imazamethabenz (free acid) is in agriculture as a selective herbicide for controlling broadleaf weeds and certain grasses. It is particularly effective in crops such as wheat and barley. Additionally, due to its properties, it serves as a reference standard in analytical chemistry for pesticide residue analysis in food products . Its role in research includes studying herbicide metabolism and environmental degradation processes.

Interaction studies involving imazamethabenz have explored its metabolic pathways and interactions with various soil components. Research indicates that the compound's degradation can be influenced by pH levels and the presence of metallic ions, which affect its stability and bioavailability . Such studies are crucial for understanding how imazamethabenz interacts with both biotic and abiotic factors in agricultural settings.

Several compounds share structural or functional similarities with imazamethabenz. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imazapyr | Imidazolinone | Broad-spectrum herbicide with different target sites |

| Imazamox | Imidazolinone | Selective for specific weed species |

| Imazethapyr | Imidazolinone | Known for longer soil persistence |

| Glyphosate | Phosphonate | Non-selective herbicide; targets EPSPS enzyme |

Uniqueness of Imazamethabenz:

Imazamethabenz stands out due to its specific inhibition of AHAS, which is not shared by all similar compounds like glyphosate. Its selective action makes it particularly useful in crops sensitive to other herbicides, allowing for targeted weed management without harming desirable plants .

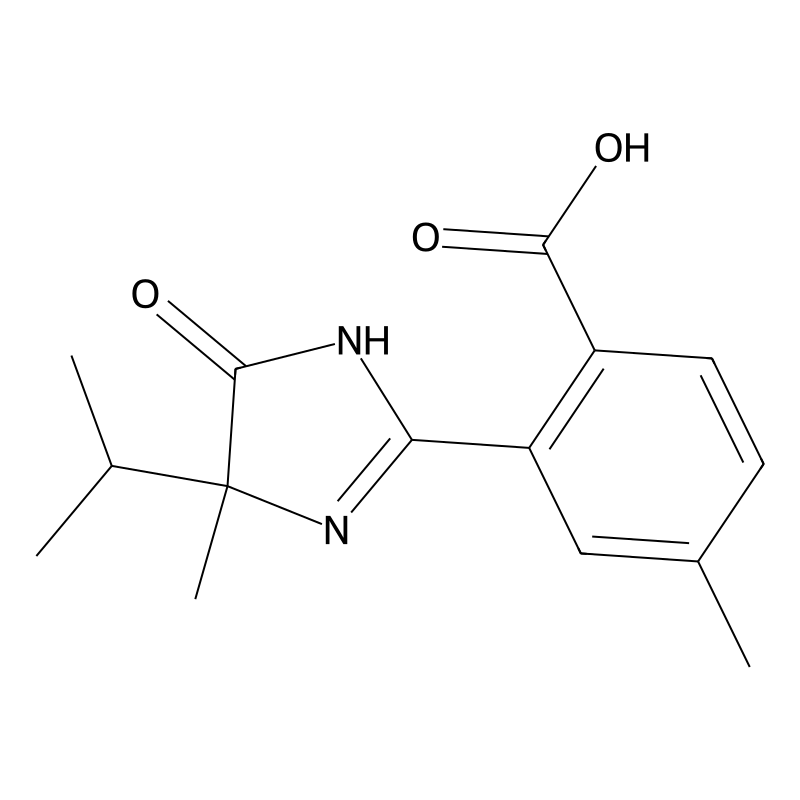

Imazamethabenz (free acid) represents a significant imidazolinone herbicide with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol [1] [2]. This compound, identified by CAS number 100728-84-5, exists as an off-white crystalline solid that demonstrates remarkable biochemical activity through multiple molecular interaction pathways [1] [4]. The acetonitrile formulation at 100 micrograms per milliliter serves as a reference standard for analytical applications while maintaining the compound's structural integrity for research purposes [2] [8].

Table 1: Molecular Properties of Imazamethabenz (free acid) 100 µg/mL in Acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 100728-84-5 |

| IUPAC Name | Benzoic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- |

| Chemical Structure | Imidazolinone herbicide with benzoic acid moiety |

| Physical State | Off-white crystalline solid |

| Concentration in Acetonitrile | 100 µg/mL |

Inhibition of Acetohydroxyacid Synthase (AHAS) in Plants

Acetohydroxyacid synthase, classified under enzyme commission number 2.2.1.6, represents the primary molecular target for imazamethabenz activity in plant systems [9] [13]. This thiamine diphosphate-dependent enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids, specifically valine, leucine, and isoleucine [10] [14]. The enzyme requires three essential cofactors: thiamine diphosphate, magnesium ions, and flavin adenine dinucleotide for optimal catalytic function [13] [38].

Imazamethabenz demonstrates its herbicidal efficacy through competitive inhibition of acetohydroxyacid synthase by binding to a channel that leads directly to the enzyme's active site [33] [34]. Unlike substrate mimicry mechanisms, this compound blocks substrate access rather than competing for the same binding position [34]. Structural analysis reveals that imazamethabenz positions itself at least 7 angstroms from the catalytic center, which is the C2 atom of the thiamine diphosphate cofactor [34].

The inhibition mechanism involves imazamethabenz occupying a partially overlapping site with other acetohydroxyacid synthase inhibitors, engaging approximately ten amino acid residues that are common to multiple herbicide classes [33] [34]. Research demonstrates that the compound forms extensive noncovalent interactions across twelve amino acids, including a critical salt bridge between the side chain of arginine 377 and the carboxylate group of imazamethabenz [34]. These molecular interactions anchor the herbicide firmly within the enzyme structure, preventing normal substrate processing.

Table 2: AHAS Enzyme Characteristics and Inhibition Parameters

| Parameter | Description |

|---|---|

| Enzyme Classification | Acetohydroxyacid synthase (AHAS) / Acetolactate synthase (ALS) |

| EC Number | EC 2.2.1.6 |

| Cofactor Requirements | Thiamine diphosphate (ThDP), Mg2+, FAD |

| Primary Function | First enzyme in branched-chain amino acid biosynthesis |

| Substrate Specificity | Pyruvate and 2-ketobutyrate |

| Herbicide Binding Site | Channel leading to active site |

| Inhibition Mechanism | Competitive inhibition blocking substrate access |

| Resistance Mutations | P197 and W574 mutations most prevalent |

The biochemical consequences of acetohydroxyacid synthase inhibition by imazamethabenz extend beyond simple enzyme blockade [6] [17]. Histological studies reveal that imazamethabenz treatment affects chloroplast integrity in fully expanded leaves while simultaneously inhibiting the differentiation of developing leaf tissues [6]. The compound significantly reduces internode length and cellular division in intercalary meristems during early stages of plant development [6].

Furthermore, imazamethabenz-induced acetohydroxyacid synthase inhibition creates downstream metabolic perturbations that affect carbohydrate metabolism [6]. Histochemical analysis demonstrates increased starch granule accumulation in chloroplasts of treated leaves, concurrent with reduced starch levels in main stem tissues [6]. This pattern confirms that acetohydroxyacid synthase inhibition disrupts phloem transport of photosynthetic products, creating a metabolic disconnect between photosynthetic tissues and growing regions [6].

Table 3: Branched-Chain Amino Acid Biosynthesis Pathway Components

| Component | Description | Role in Pathway |

|---|---|---|

| Substrate 1 | Pyruvate (2 molecules) | Primary substrate for valine/leucine synthesis |

| Substrate 2 | Pyruvate + 2-ketobutyrate | Substrate combination for isoleucine synthesis |

| Product 1 | 2-acetolactate | Precursor to valine and leucine |

| Product 2 | 2-aceto-2-hydroxybutyrate | Precursor to isoleucine |

| Downstream Product 1 | Valine | Essential branched-chain amino acid |

| Downstream Product 2 | Leucine | Essential branched-chain amino acid |

| Downstream Product 3 | Isoleucine | Essential branched-chain amino acid |

| Regulatory Mechanism | Feedback inhibition by end products | Controls enzyme activity and carbon flux |

Chemical alteration of the thiamine diphosphate cofactor represents an additional mechanism through which imazamethabenz affects acetohydroxyacid synthase function [38]. The herbicide promotes the degradation of thiamine diphosphate into thiamine aminoethenethiol diphosphate, a form incapable of sustaining normal enzyme catalysis [38]. This cofactor modification requires replacement with intact thiamine diphosphate to restore enzymatic activity, creating a prolonged inhibitory effect [38].

Modulation of Nitrate Uptake and Assimilation

Imazamethabenz demonstrates significant modulatory effects on nitrogen metabolism pathways, particularly influencing nitrate uptake and assimilation processes in plant systems [17]. Research conducted on wheat seedlings reveals that imazamethabenz-methyl stimulates nitrate uptake in both induced and uninduced plant systems [17]. This stimulation occurs as a physiological stress response triggered by the compound's interference with normal metabolic processes [17].

The modulation of nitrate transport systems involves complex interactions between imazamethabenz and the plant's nitrogen assimilation machinery [17] [20]. Nitrate transporters, responsible for the translocation of nitrate ions from soil solution into root tissues, exhibit altered activity patterns under imazamethabenz exposure [20]. The compound's effect on acetohydroxyacid synthase activity creates metabolic perturbations that signal the plant to increase nitrogen uptake as a compensatory mechanism [17].

Table 4: Nitrate Uptake and Assimilation System Components

| Component | Function | Herbicide Interaction |

|---|---|---|

| Nitrate Transporters | Uptake of NO3- from soil solution | Modulated by plant stress response |

| Nitrate Reductase (NR) | Reduction of NO3- to NO2- in cytosol | Activity altered under AHAS inhibition |

| Nitrite Reductase | Reduction of NO2- to NH4+ in plastids | Influenced by amino acid availability |

| Glutamine Synthetase (GS) | Assimilation of NH4+ to glutamine | Affected by carbon-nitrogen balance |

| Glutamate Synthase (GOGAT) | Transfer of amide group to glutamate | Regulated by branched-chain amino acid levels |

| Regulatory Proteins | Control of nitrogen metabolism | Responds to metabolic perturbations |

| Cofactor Requirements | FAD, heme, molybdenum cofactor for NR | Cofactor availability may be affected |

| Cellular Localization | Root epidermis, cortex, and vascular tissues | Transport patterns altered by herbicide stress |

Experimental evidence demonstrates that the presence of branched-chain amino acids valine, leucine, and isoleucine prevents the effects of imazamethabenz on nitrate uptake [17]. This finding indicates that the herbicide's influence on nitrogen metabolism directly correlates with its inhibition of branched-chain amino acid biosynthesis [17]. The decreased acetohydroxyacid synthase activity and reduced protein content in treated root tissues support the hypothesis that nitrate uptake stimulation represents a stress response mechanism [17].

The nitrate assimilation pathway involves sequential reduction of nitrate to nitrite by nitrate reductase in the cytosol, followed by nitrite reduction to ammonium by nitrite reductase in plastids [20] [22]. Imazamethabenz exposure affects this pathway through its disruption of amino acid metabolism, creating downstream effects on nitrogen utilization [20]. The glutamine synthetase and glutamate synthase pathway, responsible for ammonium assimilation into organic nitrogen compounds, experiences regulation by the availability of branched-chain amino acids, which are depleted under imazamethabenz treatment [21] [22].

Interaction with Pin1 Isomerase in Mammalian Systems

Peptidyl-prolyl cis-trans isomerase niMa-interacting 1 represents a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs in mammalian systems [24] [26]. This enzyme consists of two distinct domains: a WW domain that facilitates substrate recognition and a peptidyl-prolyl isomerase domain that catalyzes the conformational transformation [26] [27]. Research has identified imazamethabenz as a compound capable of interacting with Pin1 isomerase, demonstrating potential therapeutic applications beyond its herbicidal properties [25] [31].

XLogP3

Other CAS

81405-85-8

89318-82-1